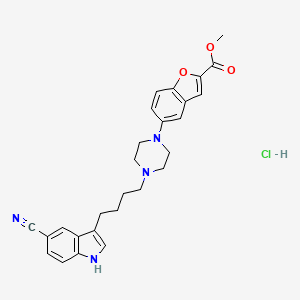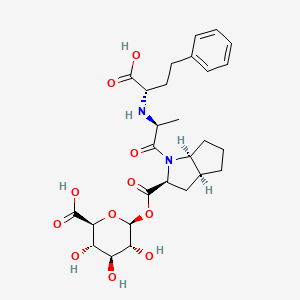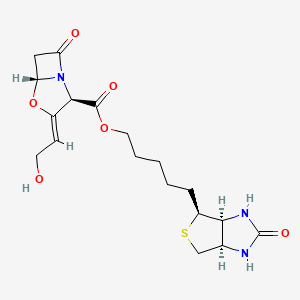
2-Biotin Clavulanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biotin Clavulanate is a compound that combines the properties of biotin and clavulanic acidClavulanic acid is a β-lactamase inhibitor used in combination with β-lactam antibiotics to enhance their effectiveness by preventing their degradation by β-lactamase enzymes .
Preparation Methods
The synthesis of 2-Biotin Clavulanate involves the esterification of the carboxylic group of clavulanic acid with a biotin moiety. Two synthetic approaches have been reported: direct binding and using a tetraethylenglycol linker. The latter offers advantages such as better solubility in aqueous solutions and lower steric hindrance . The reaction typically involves stirring commercially available potassium clavulanate and synthesized biotin iodide in dry dimethylformamide (DMF) under a nitrogen atmosphere at room temperature overnight .
Chemical Reactions Analysis
2-Biotin Clavulanate undergoes several types of chemical reactions, including:
β-lactam ring opening: This reaction occurs through the interaction with aliphatic amino nitrogen, leading to different stability of the resulting conjugates.
Esterification: The carboxylic group of clavulanic acid reacts with biotin to form the ester linkage.
Common reagents used in these reactions include potassium clavulanate, biotin iodide, and dry DMF. The major products formed from these reactions are the biotinylated analogues of clavulanic acid, which can be used as probes for detecting haptenated serum proteins .
Scientific Research Applications
2-Biotin Clavulanate has several scientific research applications, including:
Allergy Studies: It is used to study protein haptenation by β-lactams, which is necessary to activate the immune system.
Protein Detection: The biotin moiety allows for the detection of conjugated proteins using streptavidin-based amplification techniques.
Mass Spectrometry: It is used in mass spectrometry to detect the haptenation of human serum albumin and other serum proteins.
Mechanism of Action
The mechanism of action of 2-Biotin Clavulanate involves the β-lactam ring opening by aliphatic amino nitrogen, leading to the formation of stable conjugates. These conjugates can then interact with proteins, allowing for their detection and study . The biotin moiety facilitates the detection of these conjugates through biotin-streptavidin interactions .
Comparison with Similar Compounds
2-Biotin Clavulanate is unique due to its combination of biotin and clavulanic acid, which allows for both the inhibition of β-lactamase enzymes and the detection of conjugated proteins. Similar compounds include:
Clavulanic Acid: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Biotinylated Compounds: Other compounds that have been biotinylated for detection purposes.
Properties
Molecular Formula |
C18H25N3O6S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H25N3O6S/c22-6-5-11-16(21-13(23)8-14(21)27-11)17(24)26-7-3-1-2-4-12-15-10(9-28-12)19-18(25)20-15/h5,10,12,14-16,22H,1-4,6-9H2,(H2,19,20,25)/b11-5-/t10-,12-,14+,15-,16+/m0/s1 |
InChI Key |
WPEURQQFLVYESI-PIAKLCLOSA-N |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


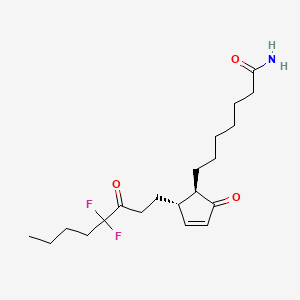
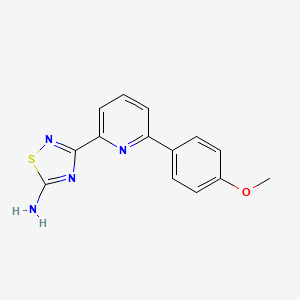
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
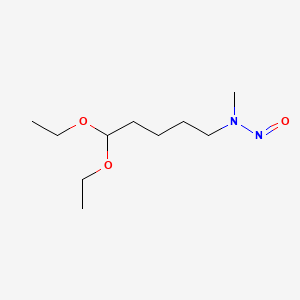

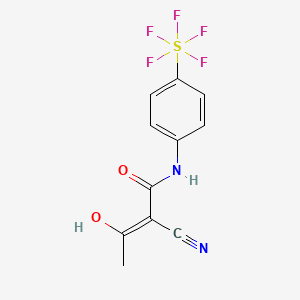
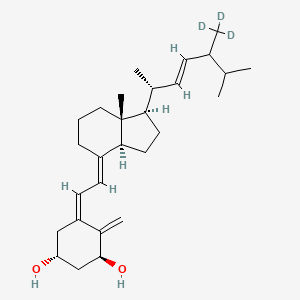
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)

